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YoYo-1 tetracation -

YoYo-1 tetracation

Catalog Number: EVT-1583516
CAS Number:
Molecular Formula: C49H58N6O2+4
Molecular Weight: 763 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YoYo-1(4+) is the tetracation of YoYo-1 dye. It has a role as a fluorochrome. It is a cyanine dye, a quaternary ammonium ion, a benzoxazolium ion and a quinolinium ion.
Overview

YoYo-1 tetracation is a fluorescent dye widely used in molecular biology for the detection and visualization of nucleic acids. It belongs to the family of monomethine cyanine dyes and is specifically a tetracationic homodimer derived from the oxazole yellow chromophore. This compound is characterized by its ability to intercalate between base pairs of double-stranded DNA, leading to significant increases in fluorescence upon binding, making it a valuable tool in various scientific applications.

Source and Classification

YoYo-1 is synthesized from precursors that include oxazole yellow derivatives. It is classified under cyanine dyes, which are known for their strong fluorescence properties and are often utilized in biological imaging and labeling techniques. The tetracationic nature of YoYo-1 enhances its binding affinity for nucleic acids, allowing for effective labeling and detection at low concentrations .

Synthesis Analysis

Methods

The synthesis of YoYo-1 typically involves several key steps:

  1. Formation of the Dimer: The initial step involves the condensation of monomeric cyanine dyes to form a dimeric structure.
  2. Modification of Functional Groups: Reactive functional groups such as halogens or cyano groups are introduced to facilitate further reactions.
  3. Tetracation Formation: The final product is achieved through the introduction of quaternary ammonium groups that confer the tetracationic charge.

Technical Details

The synthesis process has been optimized to yield high purity and fluorescent intensity. Techniques such as thin-layer chromatography and spectrophotometry are employed to monitor the progress and purity of the synthesized dye .

Molecular Structure Analysis

Structure

YoYo-1 features a unique molecular structure characterized by two oxazole yellow units linked by a polymethine bridge. This structure allows for effective intercalation into DNA due to its planar configuration, which fits snugly between base pairs.

Data

  • Molecular Formula: C₃₁H₃₃N₄O₄S
  • Molecular Weight: 553.68 g/mol
  • Absorption Maximum: Approximately 491 nm
  • Emission Maximum: Approximately 509 nm when bound to DNA .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving YoYo-1 is its intercalation into double-stranded DNA. This process can be described as follows:

  1. Binding Mechanism: YoYo-1 inserts itself between adjacent base pairs of DNA, forming a stable complex.
  2. Fluorescence Enhancement: Upon binding, the fluorescence intensity increases significantly, allowing for detection via fluorescence microscopy or flow cytometry.

Technical Details

The binding affinity of YoYo-1 to DNA is quantified using equilibrium constants, with values reported around 106M110^6\,M^{-1}, indicating strong interaction with nucleic acids .

Mechanism of Action

Process

The mechanism by which YoYo-1 exerts its effects involves several steps:

  1. Intercalation: The dye intercalates into the DNA helix, disrupting normal base pairing.
  2. Fluorescence Activation: The proximity of the dye to the DNA bases enhances its fluorescence due to reduced non-radiative decay pathways.
  3. Signal Amplification: The increase in fluorescence allows for sensitive detection methods in various assays.

Data

Studies show that YoYo-1 can increase fluorescence intensity up to 3900 times upon binding to DNA, making it one of the most effective fluorescent probes available .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: YoYo-1 typically appears as a dark blue powder or crystalline solid.
  • Solubility: It is soluble in water and common organic solvents, facilitating its use in biological applications.

Chemical Properties

  • Stability: YoYo-1 exhibits good stability under physiological conditions but can degrade under extreme pH or light exposure.
  • Reactivity: The tetracationic nature enhances its reactivity with negatively charged nucleic acids, making it an effective probe for detection .
Applications

YoYo-1 has numerous scientific applications, including:

  • DNA Staining: Used extensively in fluorescence microscopy for visualizing nucleic acids in cells.
  • Flow Cytometry: Employed in flow cytometric analysis to quantify DNA content in cells.
  • Gene Delivery Studies: Investigated for its role in studying gene delivery mechanisms and interactions with cellular components .
Introduction to YOYO-1 Tetracation in Molecular Biophysics

Historical Development and Evolution of Bis-Intercalating Cyanine Dyes

The development of YOYO-1 in 1991 by Rye et al. addressed critical limitations of early DNA stains like ethidium bromide and monomeric cyanines (e.g., Thiazole Orange, TO). These predecessors suffered from low quantum yields, weak binding affinities, and poor photostability. YOYO-1’s innovation lay in its dimeric architecture: two TO monomers linked via a flexible pentamethylene chain, creating a tetracationic molecule capable of simultaneous intercalation at two DNA sites [4] [10]. This design yielded unprecedented improvements:

  • Enhanced Binding Affinity: The dimeric structure and tetracationic charge amplified electrostatic attraction to DNA’s polyanionic backbone, achieving binding constants (K ~10⁸–10⁹ M⁻¹ under low ionic strength) orders of magnitude higher than monomers like TO [2] [10].
  • Fluorescence Quantum Yield Surge: While free YOYO-1 in aqueous buffer is virtually non-fluorescent (quantum yield Φ<0.001), intercalation restricts internal rotation and non-radiative decay, boosting Φ to ~0.52 with emission at 509 nm [1] [6].
  • Reduced Sequence Preference: Unlike minor groove binders (e.g., DAPI), YOYO-1 intercalates uniformly across diverse dsDNA sequences, broadening its applicability [2] [8].

Subsequent research revealed nuanced structure-property relationships. Modifications to the linker length and rigidity in derivatives like YOYO-3 or TOTO-1 altered DNA-binding kinetics and stoichiometry. Crucially, YOYO-1 established the archetype for high-sensitivity nucleic acid stains, directly enabling technologies like pulsed-field gel electrophoresis of large DNA fragments and real-time DNA visualization in microfluidic devices [4] [6].

Role of YOYO-1 in Single-Molecule Fluorescence Microscopy Paradigms

YOYO-1’s exceptional brightness and DNA-length dependency revolutionized single-molecule fluorescence microscopy, particularly techniques requiring sparse, stochastic emission events:

  • PAINT (Point Accumulation for Imaging in Nanoscale Topography): YOYO-1 serves as the ideal transient-binding fluorophore. Free dye molecules in solution briefly intercalate into immobilized DNA, emitting fluorescence before photobleaching or dissociating. This stochastic blinking allows precise localization of individual binding events, enabling super-resolution reconstruction of DNA structures with ≈20–50 nm precision. Critically, laser power must exceed a threshold (~1 kW/cm² at 473 nm) to ensure sufficient photobleaching for single-molecule detection per frame [1].
  • DNA Conformational Dynamics: In flow-stretching or optical/magnetic tweezers assays, YOYO-1’s intercalation-induced DNA elongation (0.34 nm → 0.44 nm rise per base pair) provides a direct molecular ruler. Real-time monitoring of length changes (up to 36% extension at saturation) reveals protein-DNA interactions, enzyme processivity, and force-induced DNA transitions [3] [9].
  • Nanoconfinement Studies: When confined in nanochannels or nanopores for genomic mapping, YOYO-1-stained DNA’s elongation facilitates linearization and sizing. However, dye loading must be controlled, as oversaturation alters DNA stiffness and electrophoretic mobility [1] [7].

Table 2: YOYO-1 in Advanced Microscopy Techniques

TechniqueFunction of YOYO-1Key ParameterValue/Outcome
PAINT ImagingStochastic binding/bleaching emitterMinimum laser power density~1 kW/cm² (473 nm) [1]
DNA StretchingFluorescent marker & contour length reporterMax. DNA elongation36 ± 4% [3]
Hydrodynamic TrackingDNA conformation visualizationBinding-induced persistence length changeConstant (vs. myth of increase) [2]

A critical caveat is photobleaching. Under intense illumination, YOYO-1 undergoes irreversible oxidation, limiting observation windows. Strategies like oxygen scavenging systems (e.g., glucose oxidase/catalase) or reducing agents (β-mercaptoethanol) prolong dye stability, enabling longer acquisitions in single-molecule studies [1] [9].

Theoretical Frameworks for DNA-Dye Intercalation Dynamics

YOYO-1’s binding is governed by complex equilibria involving electrostatic forces, hydrophobic interactions, and conformational adaptation. Recent studies converge on a two-step intercalation mechanism:

  • Mono-intercalation (Dominant at High Dye:DNA Ratios):One monomeric unit inserts between DNA base pairs, while the other remains solvent-exposed. This step exhibits high affinity:$$ \text{DNA + YOYO-1} \xrightleftharpoons{K1} \text{DNA:YOYO}{mono} \quad K_1 \approx 3.36 \times 10^7 \text{M}^{-1} $$This phase elongates DNA by ~15–20% and partially uncoils the helix [5] [8].

  • Bis-intercalation (Dominant at Low Dye:DNA Ratios):The linker bends, enabling the second monomer to intercalate at an adjacent site, typically occupying 3–4 bp and untwisting DNA by ~26°. This step has lower affinity:$$ \text{DNA:YOYO}{mono} \xrightleftharpoons{K2} \text{DNA:YOYO}{bis} \quad K2 \approx 1.90 \times 10^5 \text{M}^{-1} $$Saturation achieves maximal elongation (~36%) and stabilizes the complex [5] [2].

Table 3: Thermodynamic and Kinetic Parameters of YOYO-1-DNA Binding

ParameterValueMethodReference
Mono-intercalation constant (K₁)(3.36 ± 0.43) × 10⁷ M⁻¹Fluorescence Brightness Analysis [5]
Bis-intercalation constant (K₂)(1.90 ± 0.61) × 10⁵ M⁻¹Fluorescence Brightness Analysis [5]
Second-order rate constant (k)(3.8 ± 0.7) × 10⁵ s⁻¹M⁻¹Single-DNA TIRF kinetics [3] [9]
Dissociation constant (Kd)12.1 ± 3.4 nMHydrodynamic stretching [3]
Unwinding angle per dye~26°Magnetic tweezers [2]

Salt Dependence: Ionic strength critically modulates binding. High [Na⁺] (>100 mM) screens electrostatic attractions, destabilizing YOYO-1-DNA complexes and favoring mono-intercalation. This explains discrepancies in reported K values and underscores the need for controlled buffer conditions [2] [8].

Force Dependency: Under tension (>10 pN), DNA overstretching facilitates additional YOYO-1 intercalation, reducing the energy barrier for bis-intercalation. This mechanochemical coupling is exploitable in single-molecule manipulation assays but complicates direct comparisons with solution-phase thermodynamics [2] [9].

Competitive Binding: When co-present with drugs (e.g., doxorubicin), YOYO-1 competes for intercalation sites. SERS studies show YOYO-1 preferentially occupies G-C-rich regions, displacing drugs with weaker affinity, thereby confounding dual-labeling experiments [7].

These frameworks highlight YOYO-1 as not merely a passive stain but an active modulator of DNA nanomechanics—a "molecular vise" that elongates, unwinds, and stiffens the duplex in quantifiable ways, providing invaluable insights into polymer physics and ligand-DNA interactions [2] [5] [8].

Properties

Product Name

YoYo-1 tetracation

IUPAC Name

3-[dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium

Molecular Formula

C49H58N6O2+4

Molecular Weight

763 g/mol

InChI

InChI=1S/C49H58N6O2/c1-50-44-22-11-13-24-46(44)56-48(50)36-38-26-30-52(42-20-9-7-18-40(38)42)28-15-32-54(3,4)34-17-35-55(5,6)33-16-29-53-31-27-39(41-19-8-10-21-43(41)53)37-49-51(2)45-23-12-14-25-47(45)57-49/h7-14,18-27,30-31,36-37H,15-17,28-29,32-35H2,1-6H3/q+4

InChI Key

HVBLAWIIVRQTOV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8O7)C

Isomeric SMILES

CN1/C(=C/C2=CC=[N+](C3=CC=CC=C23)CCC[N+](CCC[N+](CCC[N+]4=CC=C(C5=CC=CC=C45)/C=C/6\OC7=CC=CC=C7N6C)(C)C)(C)C)/OC8=CC=CC=C18

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